molecular formula C17H24N2O3 B5305469 N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide

N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide

Cat. No. B5305469
M. Wt: 304.4 g/mol
InChI Key: OGWIXVLYJNJHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been the subject of numerous scientific studies due to its potential as a cancer treatment.

Mechanism of Action

N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in the death of cancer cells.
Biochemical and physiological effects:
Studies have shown that N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide has a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in cell cycle regulation and DNA repair. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, there are also limitations to its use in lab experiments. N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are numerous future directions for research on N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide. One area of interest is the development of combination therapies that incorporate N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide with other cancer drugs. In addition, researchers are exploring the use of N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide in combination with immunotherapy to enhance the immune response against cancer cells. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide. Overall, the potential of N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide as a cancer treatment continues to be an active area of research.

Synthesis Methods

N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide is synthesized through a multi-step process that involves the reaction of several reagents, including cyclopropylamine, 3-methoxybenzaldehyde, and morpholine. The final product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide has been extensively studied for its potential as a cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In addition, it has been found to be particularly effective against cancer cells with mutations in the TP53 gene.

properties

IUPAC Name

N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-morpholin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-21-15-4-2-3-13(9-15)12-19(14-5-6-14)17(20)10-16-11-18-7-8-22-16/h2-4,9,14,16,18H,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWIXVLYJNJHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CC2)C(=O)CC3CNCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(3-methoxybenzyl)-2-morpholin-2-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.